2-(benzylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide
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Overview
Description
2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a bromophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide typically involves the reaction of benzyl mercaptan with 3-bromobenzaldehyde in the presence of a base to form the intermediate benzylsulfanyl-3-bromobenzaldehyde. This intermediate is then reacted with propanehydrazide under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenylmethylidene moiety can be reduced to form the corresponding bromophenylmethyl compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom can result in a variety of substituted derivatives .
Scientific Research Applications
2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)benzenecarboxylic acid: Similar in structure but with a carboxylic acid group instead of the hydrazide moiety.
2-(benzylsulfanyl)-1H-benzimidazole:
3,3’-dithiobis(propionohydrazide): Shares the hydrazide functionality but with a different overall structure.
Uniqueness
What sets 2-(benzylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]propanehydrazide apart is its combination of the benzylsulfanyl and bromophenylmethylidene groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H17BrN2OS |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[(E)-(3-bromophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17BrN2OS/c1-13(22-12-14-6-3-2-4-7-14)17(21)20-19-11-15-8-5-9-16(18)10-15/h2-11,13H,12H2,1H3,(H,20,21)/b19-11+ |
InChI Key |
VMJZGRDPXRRMSA-YBFXNURJSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)Br)SCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)Br)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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